molecular formula C18H24N2O B2807922 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methylbutanamide CAS No. 1351596-62-7

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methylbutanamide

Cat. No. B2807922
M. Wt: 284.403
InChI Key: NVIZZHOQRGDSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methylbutanamide, also known as DIQUB, is a compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has been found to have several potential applications in the field of biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Physicochemical Characterization : A study by Zablotskaya et al. (2013) involved synthesizing and characterizing derivatives of this compound, which demonstrated significant psychotropic, anti-inflammatory, and cytotoxic effects. The study also explored the correlation between the biological effects and the structural characteristics of these compounds (Zablotskaya et al., 2013).

  • Molecular Structure Analysis : Davydov et al. (1993) conducted a study on the synthesis, structure, and physico-chemical properties of 3-methyl and 3,3-dimethyl derivatives of this compound, providing insights into their tautomeric forms and spectroscopic characteristics (Davydov et al., 1993).

Biological and Pharmacological Applications

  • Anti-Aβ Aggregation Activity : Jiang et al. (2019) reported on the design and synthesis of selective butyrylcholinesterase inhibitors derived from this compound. These inhibitors showed potential in inhibiting Aβ1-42 aggregation, which is relevant in Alzheimer's disease research (Jiang et al., 2019).

  • PET Imaging in Tumor Proliferation : Dehdashti et al. (2013) evaluated a derivative of this compound, 18F-ISO-1, for PET imaging in patients with malignant neoplasms. The study found a significant correlation between the uptake of 18F-ISO-1 and tumor proliferation markers, indicating its potential in cancer imaging (Dehdashti et al., 2013).

  • HIV-1 Reverse Transcriptase Inhibition : Murugesan et al. (2010) synthesized a series of compounds derived from this chemical, testing them as inhibitors of HIV-1 reverse transcriptase. Some derivatives showed significant inhibitory activity, suggesting potential applications in HIV research (Murugesan et al., 2010).

  • Sigma-2 Receptor Probes : Xu et al. (2005) developed radiolabeled analogues of this compound for in vitro evaluation of sigma-2 receptors. The study found high affinity of these compounds for sigma-2 receptors, making them useful for studying this receptor in neuropharmacology (Xu et al., 2005).

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-15(2)13-18(21)19-10-5-6-11-20-12-9-16-7-3-4-8-17(16)14-20/h3-4,7-8,15H,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIZZHOQRGDSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC#CCN1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methylbutanamide

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